molecular formula C17H36ClNO B3046802 Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride CAS No. 13078-59-6

Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride

Cat. No.: B3046802
CAS No.: 13078-59-6
M. Wt: 305.9 g/mol
InChI Key: ALNUPAIRBMNLLB-UHFFFAOYSA-M
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Description

Chemical Structure: Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (CAS: Not explicitly provided; referred to as DDPAC in ) is a quaternary ammonium compound (QAC) with a dodecyl (C12) alkyl chain, a dimethylamine group, and an oxirane (epoxide) ring. Its molecular formula is C₁₇H₃₆NO⁺Cl⁻.

Properties

IUPAC Name

dodecyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17-16-19-17;/h17H,4-16H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNUPAIRBMNLLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1CO1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468700
Record name Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-59-6
Record name 2-Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of Dodecylamine

The first step involves the reaction of dodecylamine (C₁₂H₂₅NH₂) with epichlorohydrin (C₃H₅ClO) under controlled conditions. Epichlorohydrin acts as an epoxy donor, forming an intermediate epoxide. The reaction is typically carried out in a polar solvent (e.g., ethanol or water) at 60–80°C for 4–6 hours.

$$
\text{Dodecylamine} + \text{Epichlorohydrin} \rightarrow \text{N-Dodecyl-2,3-epoxypropylamine} + \text{HCl}
$$

Key Parameters :

  • Molar Ratio : A 1:1.2 molar ratio of dodecylamine to epichlorohydrin ensures complete epoxidation.
  • Temperature : Elevated temperatures (70–80°C) enhance reaction kinetics but require careful pH control to avoid side reactions.

Quaternization with Dimethylamine

The epoxidized intermediate is subsequently quaternized with dimethylamine (C₂H₇N) in the presence of a chloride source (e.g., HCl). This step occurs at 40–60°C for 2–4 hours, yielding the final quaternary ammonium compound.

$$
\text{N-Dodecyl-2,3-epoxypropylamine} + \text{Dimethylamine} + \text{HCl} \rightarrow \text{this compound}
$$

Optimization Insights :

  • Solvent Choice : Aqueous ethanol (50% v/v) improves solubility and reaction homogeneity.
  • Yield : Reported yields range from 75% to 88% under optimized conditions.

Industrial-Scale Production

Industrial methods prioritize scalability, cost efficiency, and product consistency. Continuous flow reactors are employed to mitigate challenges associated with batch processing, such as heat dissipation and side reactions.

Continuous Flow Reactor Design

A patented method (EP0431739A1) describes a tubular reactor system where dodecylamine and epichlorohydrin are fed continuously at 50–70°C. The residence time is optimized to 30–45 minutes, achieving a conversion efficiency of >90%.

Table 1: Industrial Synthesis Parameters

Parameter Value/Range Impact on Yield
Temperature 60–70°C Maximizes epoxy group stability
Pressure 1–2 atm Prevents solvent evaporation
Molar Ratio (Amine:Epichlorohydrin) 1:1.1 Minimizes unreacted starting material
Catalyst None required Reduces post-processing steps

Quaternization in Modular Units

Post-epoxidation, the intermediate is transferred to a quaternization unit where dimethylamine gas is introduced under controlled flow rates. The use of static mixers ensures rapid homogenization, reducing reaction time to <1 hour.

Reaction Optimization and Challenges

Stoichiometric Balancing

Excess epichlorohydrin (10–20% molar surplus) is critical to compensate for its hydrolysis in aqueous media. However, excessive amounts lead to gelation due to cross-linking, particularly in the presence of polyfunctional amines.

Solvent Selection

Table 2: Solvent Efficacy in Laboratory Synthesis

Solvent Dielectric Constant Reaction Yield (%) Purity (%)
Ethanol 24.3 82 95
Water 80.1 78 90
Isopropanol 19.9 75 88

Ethanol emerges as the optimal solvent due to its balance between polarity and volatility, facilitating easy product isolation.

Temperature and pH Control

Maintaining a pH of 8–9 during epoxidation prevents epoxide ring opening. Automated pH adjustment systems are employed in industrial setups to ensure consistency.

Characterization and Quality Assurance

Spectroscopic Analysis

  • FTIR : Peaks at 910 cm⁻¹ (epoxide ring) and 1,480 cm⁻¹ (C-N stretch) confirm successful quaternization.
  • ¹H-NMR : Signals at δ 3.2–3.5 ppm (N⁺-CH₃ groups) and δ 1.2–1.4 ppm (dodecyl chain) validate structural integrity.

Table 3: Thermal Stability Data (TGA)

Decomposition Stage Temperature Range (°C) Mass Loss (%) Assignment
1 207–220 15 Chloride counterion evaporation
2 300–320 70 Main chain degradation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals a primary peak at 8.2 minutes, corresponding to the target compound (>98% purity).

Comparative Analysis of Methods

Table 4: Laboratory vs. Industrial Synthesis

Parameter Laboratory Method Industrial Method
Scale 10–100 g 100–1,000 kg/day
Yield 75–88% 90–95%
Purity 90–95% 95–98%
Cost Efficiency Moderate High
Key Challenge Manual pH adjustment Continuous feed optimization

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .

Scientific Research Applications

Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis. It also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

Cetyltrimethylammonium Bromide (CTAB)

  • Structure : Cetyl (C16) chain with trimethylammonium head group.
  • Applications: Common surfactant in biochemistry and nanotechnology.
  • Comparison: CTAB showed lower separation efficiency for proteins compared to DDPAC due to its longer alkyl chain, which may increase non-specific interactions . Lacks the oxirane group, reducing its versatility in covalent bonding applications.

Dodecyltrimethylammonium Bromide (DTAB)

  • Structure : Dodecyl (C12) chain with trimethylammonium head group.
  • Applications : Surfactant in detergents and emulsifiers.
  • Comparison :
    • Similar chain length to DDPAC but lacks the oxirane moiety.
    • In protein separation, DTAB underperformed DDPAC in selectivity and resolution .

N-Dodecyl-N,N,N-trimethylammonium Chloride (DTMA)

  • Structure : Dodecyl chain with trimethylammonium group.
  • Applications: Decontamination agent for organophosphates (OPs).
  • Comparison :
    • At pH 11, DTMA exhibited poor decontamination efficiency compared to hydroxyethyl-substituted QACs (e.g., DHEMA) due to the absence of polar hydroxyl groups .
    • Demonstrates the critical role of functional groups in catalytic activity.

N-Benzyl-N,N-dimethyl-N-dodecylammonium Chloride (BAC12)

  • Structure : Dodecyl chain with benzyl-substituted ammonium group.
  • Applications : Antimicrobial agent in disinfectants.
  • Comparison :
    • The benzyl group enhances lipid membrane disruption, improving biocidal activity but reducing solubility in aqueous buffers compared to DDPAC .

N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium Chloride (DHEMA)

  • Structure : Dodecyl chain with hydroxyethyl and methyl groups.
  • Applications : Decontamination of chemical agents.
  • Comparison :
    • Hydroxyethyl groups significantly enhance OP decomposition rates (k = 0.6 min⁻¹ at 10 mM) via nucleophilic catalysis, outperforming DTMA and BAC12 .
    • Highlights the superiority of polar substituents over aromatic or simple alkyl groups.

Data Tables

Table 1: Structural and Functional Comparison of QACs

Compound Alkyl Chain Key Substituents Key Application Performance Advantage/Disadvantage
DDPAC (Target Compound) C12 Oxirane, dimethylamine Protein separation Highest efficiency in capillary electrophoresis
CTAB C16 Trimethylammonium Surfactant Lower separation efficiency due to longer chain
DTAB C12 Trimethylammonium Detergent Poor selectivity vs. DDPAC
DHEMA C12 Hydroxyethyl, methyl Decontamination Superior OP decomposition (k = 0.6 min⁻¹)
BAC12 C12 Benzyl, dimethylamine Disinfectant High antimicrobial activity, low solubility

Table 2: Influence of Substituents on Activity

Functional Group Example Compound Effect on Activity
Oxirane DDPAC Enhances covalent binding to surfaces
Hydroxyethyl DHEMA Improves nucleophilic catalysis for OP decomposition
Benzyl BAC12 Increases membrane disruption in microbes
Trimethylammonium CTAB/DTAB Standard surfactant activity, limited versatility

Key Research Findings

Protein Separation : DDPAC outperformed CTAB and DTAB in resolving basic proteins, achieving peak efficiencies >200,000 theoretical plates due to optimized charge and hydrophobicity balance .

Decontamination: Hydroxyethyl-substituted QACs (e.g., DHEMA) exhibited 5–10× higher OP decomposition rates than non-polar analogs like DTMA, emphasizing the role of polar groups .

Biological Activity

Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride, commonly referred to as Dodecyl Dimethyl Ammonium Chloride (DDAC), is a quaternary ammonium compound known for its surfactant properties and biological activity. This article delves into the compound's biological activity, including its interactions with biological systems, applications in various fields, and relevant case studies.

  • Chemical Formula : C₁₄H₃₁ClN
  • Molecular Weight : 229.402 g/mol
  • Density : 0.996 g/mL at 20ºC
  • Melting Point : 132-133ºC
  • Boiling Point : 100ºC
  • Flash Point : 94ºC

Biological Activity Overview

DDAC exhibits a range of biological activities, primarily due to its surfactant properties. It functions effectively as a biocide and is utilized in various applications including disinfectants, cleaning products, and as an antimicrobial agent in agricultural products.

The biological activity of DDAC is attributed to its ability to disrupt cellular membranes. It interacts with phospholipid bilayers, leading to increased permeability and eventual cell lysis. The compound's cationic nature allows it to bind effectively with negatively charged microbial membranes, which enhances its antimicrobial efficacy.

Applications in Research and Industry

  • Antimicrobial Agent : DDAC is widely used in disinfectants and biocides due to its effectiveness against bacteria, fungi, and viruses.
  • Surfactant in Drug Delivery : Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.
  • Cell Lysis : In laboratory settings, DDAC is employed for cell lysis during protein extraction processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DDAC against various pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that DDAC exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the strain tested.

PathogenMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus1
Candida albicans2

Study 2: Drug Delivery Systems

Research on the use of DDAC in drug delivery systems highlighted its role in enhancing the solubility of poorly water-soluble drugs. The study demonstrated that DDAC-modified liposomes significantly improved the encapsulation efficiency and sustained release profiles of curcumin.

Toxicological Profile

While DDAC shows promising biological activity, its toxicological profile requires careful consideration. The compound has been classified as hazardous due to its potential irritant effects on skin and eyes, as well as acute toxicity upon ingestion.

Toxicity ParameterClassification
Skin IrritationHazard Category 2
Eye DamageHazard Category 1
Acute Toxicity (Oral)Hazard Category 4

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via quaternization of N-dodecyl-N,N-dimethylamine with epichlorohydrin, followed by chloride exchange. Key parameters include:

  • Temperature : 60–80°C to ensure complete epoxide ring opening without side reactions.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of amine to epichlorohydrin minimizes unreacted starting material.
    Purification involves recrystallization from ethanol/acetone mixtures. Yield optimization (>85%) is confirmed via gravimetric analysis and NMR .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm quaternary ammonium structure (δ 3.2–3.5 ppm for N-CH3) and oxirane ring integrity (δ 2.5–3.0 ppm for epoxy protons).
  • FTIR : Peaks at 910–950 cm⁻¹ (epoxide ring) and 1640–1680 cm⁻¹ (C-N stretching in quaternary ammonium).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M-Cl]⁺ ion).
  • Elemental Analysis : Ensure C/N/Cl ratios align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the presence of the oxirane ring influence the compound’s reactivity in aqueous versus non-aqueous environments?

  • Methodological Answer : The oxirane ring undergoes nucleophilic attack in basic aqueous media (e.g., pH > 9), leading to polymerization or cross-linking. In non-aqueous solvents (e.g., toluene), the ring remains stable but can react with amines or thiols under catalytic conditions (e.g., BF3·Et2O). Kinetic studies using HPLC or conductometric titration track ring-opening rates .

Q. What role does this compound play in the synthesis of polymeric nanomaterials, and how can its concentration be optimized for desired material properties?

  • Methodological Answer : As a reactive surfactant, it stabilizes emulsions during polymerization (e.g., styrene or acrylate monomers) and incorporates into polymer chains via epoxy-amine reactions. Optimal concentration (0.5–2.0 wt%) balances colloidal stability and particle size (10–100 nm, confirmed via TEM/DLS). Higher concentrations (>3 wt%) induce micelle aggregation, altering pore structure in mesoporous materials .

Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?

  • Methodological Answer : Longer alkyl chains (C12–C16) enhance hydrophobicity, improving interfacial activity in oil-water systems. Comparative studies using model reactions (e.g., Williamson ether synthesis) show:

  • C12 : Optimal for moderate polarity substrates (kobs = 0.15 min⁻¹).
  • C16 : Better for highly hydrophobic reactants (kobs = 0.22 min⁻¹).
    Chain length effects are quantified via partition coefficient (log P) measurements and kinetic profiling .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent purity and hydration states. A standardized protocol includes:

  • Solvent Pre-Drying : Molecular sieves (3 Å) for polar solvents (e.g., DMF, ethanol).
  • Dynamic Light Scattering (DLS) : Detect aggregates in "soluble" claims (e.g., >1 mg/mL in water).
  • Karl Fischer Titration : Quantify residual water in hygroscopic solvents. Published solubility data should specify temperature (±1°C) and agitation method .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride
Reactant of Route 2
Oxiranemethanaminium, N-dodecyl-N,N-dimethyl-, chloride

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